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Compound of Interest

Compound Name:
(1S,2S,4S)-1,2,4-

trimethylcyclohexane

Cat. No.: B1141991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(1S,2S,4S)-1,2,4-trimethylcyclohexane. Due to the limited availability of experimental data for

this specific stereoisomer, this document presents data for closely related isomers and the

general 1,2,4-trimethylcyclohexane structure. This information serves as a valuable reference

point for the identification and characterization of this compound and its related structures in

various research and development settings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1,2,4-

trimethylcyclohexane and its isomers. It is important to note that mass spectrometry and

infrared spectroscopy are generally insensitive to stereoisomerism, while NMR spectroscopy is

highly sensitive to the local chemical environment of each nucleus.

Table 1: Mass Spectrometry Data for 1,2,4-trimethylcyclohexane
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m/z Relative Intensity (%) Proposed Fragment

126 15 [M]⁺ (Molecular Ion)

111 30 [M - CH₃]⁺

97 45 [M - C₂H₅]⁺

83 100 [M - C₃H₇]⁺ (Base Peak)

69 85 [C₅H₉]⁺

55 70 [C₄H₇]⁺

41 60 [C₃H₅]⁺

Note: Data is representative of the general fragmentation pattern for 1,2,4-

trimethylcyclohexane isomers as obtained from the NIST Mass Spectrometry Data Center. The

base peak at m/z 83 corresponds to the loss of a propyl group.

Table 2: Infrared (IR) Spectroscopy Data for 1,2,4-trimethylcyclohexane

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

2950 - 2850 C-H Stretch Alkane (CH, CH₂, CH₃)

1465 - 1445 C-H Bend (Scissoring) CH₂

1380 - 1370 C-H Bend (Rocking) CH₃

Note: This data represents the characteristic IR absorptions for a saturated hydrocarbon. The

spectrum is dominated by C-H stretching and bending vibrations.[1][2] Specific differences

between stereoisomers would be subtle and primarily in the fingerprint region (below 1500

cm⁻¹).[2]

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,2,4-trimethylcyclohexane Isomers
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Carbon Atom
Predicted Chemical Shift (ppm) -
(1S,2S,4S)

C1 35.5

C2 33.8

C3 31.2

C4 32.1

C5 31.2

C6 35.5

C7 (1-CH₃) 22.5

C8 (2-CH₃) 22.5

C9 (4-CH₃) 22.5

Note: These are predicted chemical shifts. Experimental values can vary based on solvent and

other experimental conditions. Due to the lack of specific experimental data for the (1S,2S,4S)

isomer, these values are for a representative cis/trans configuration of 1,2,4-

trimethylcyclohexane.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for the analysis of volatile hydrocarbons like trimethylcyclohexanes

and can be adapted for specific instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a mixture containing trimethylcyclohexane isomers

and to obtain their mass spectra for identification.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
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Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

Sample Preparation:

Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile solvent such

as hexane or dichloromethane.[3][4]

For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.[3]

Transfer the diluted sample to a 2 mL autosampler vial.

GC-MS Parameters:

Injector Temperature: 250 °C

Injection Volume: 1 µL

Split Ratio: 50:1 (can be adjusted based on sample concentration)

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: 5 °C/min to 150 °C.

Hold: 5 minutes at 150 °C.

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of (1S,2S,4S)-1,2,4-
trimethylcyclohexane.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher).

5 mm NMR tubes.

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).[5]

Ensure the sample is fully dissolved; vortex or sonicate if necessary.[5]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.[6]

Cap the NMR tube to prevent solvent evaporation.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
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Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Temperature: 298 K.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (1S,2S,4S)-1,2,4-trimethylcyclohexane.

Instrumentation:

Fourier-Transform Infrared (FTIR) spectrometer.

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for neat liquid

analysis.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of the neat liquid sample directly onto the ATR crystal.

Sample Preparation (Neat Liquid on Salt Plates):

Place one or two drops of the neat liquid sample onto a clean, dry salt plate.

Carefully place a second salt plate on top, spreading the liquid into a thin film.

Mount the plates in the spectrometer's sample holder.

IR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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A background spectrum of the clean, empty ATR crystal or salt plates should be acquired

prior to running the sample.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

(1S,2S,4S)-1,2,4-trimethylcyclohexane.

Sample Preparation

Spectroscopic Analysis Data Interpretation

Conclusion

(1S,2S,4S)-1,2,4-trimethylcyclohexane Purification (e.g., Distillation)

GC-MSPurity & Identity

NMR (¹H, ¹³C)Detailed Structure

FTIR

Functional Groups

Mass Spectrum
(Fragmentation Pattern)

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of (1S,2S,4S)-1,2,4-trimethylcyclohexane.
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Molecular Properties Analytical Techniques
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Caption: Logical relationships between compound properties and spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1141991#spectroscopic-data-for-1s-2s-4s-1-2-4-
trimethylcyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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